molecular formula C9H7BrClNO B13001258 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile

2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile

Cat. No.: B13001258
M. Wt: 260.51 g/mol
InChI Key: MWTIDAIHVBOWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom, a methoxy group, and a chloroacetonitrile moiety attached to a benzene ring

Preparation Methods

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection using acetic anhydride, followed by bromination under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .

Chemical Reactions Analysis

2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-chloroacetonitrile

InChI

InChI=1S/C9H7BrClNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,1H3

InChI Key

MWTIDAIHVBOWRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.